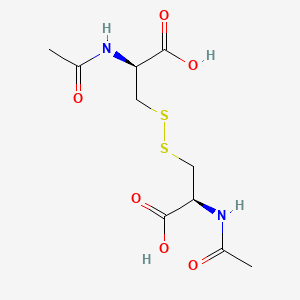
n,n'-Diacetyl-d-cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-N-acetyl D-cystine: is a derivative of cysteine, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two N-acetyl groups attached to the cystine molecule. It is known for its antioxidant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n'-Diacetyl-d-cystine typically involves the acetylation of cystine. One common method includes the reaction of cystine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the cystine molecule .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where cystine is reacted with acetic anhydride and a base. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-N-acetyl D-cystine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol or sodium borohydride can be used to reduce n,n'-Diacetyl-d-cystine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds to form thiol groups .
Wissenschaftliche Forschungsanwendungen
Bis-N-acetyl D-cystine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in cellular redox balance and its antioxidant properties.
Medicine: Bis-N-acetyl D-cystine is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: It is used in the formulation of pharmaceuticals and as an additive in cosmetic products
Wirkmechanismus
The mechanism of action of n,n'-Diacetyl-d-cystine involves its antioxidant properties. The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells. It also plays a role in replenishing glutathione levels, a critical antioxidant in the body. The molecular targets include enzymes involved in redox reactions and signaling pathways that regulate cellular responses to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
N-acetylcysteine: A well-known antioxidant used in the treatment of acetaminophen overdose and as a mucolytic agent.
Glutathione: A tripeptide that plays a crucial role in cellular antioxidant defense.
Cysteine: The parent amino acid of n,n'-Diacetyl-d-cystine, involved in protein synthesis and detoxification processes
Uniqueness: Bis-N-acetyl D-cystine is unique due to its dual acetylation, which enhances its stability and antioxidant properties compared to its parent compound, cysteine. This makes it particularly useful in applications where enhanced antioxidant activity is desired .
Eigenschaften
Molekularformel |
C10H16N2O6S2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-[[(2S)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m1/s1 |
InChI-Schlüssel |
YTPQSLLEROSACP-HTQZYQBOSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CSSC[C@H](C(=O)O)NC(=O)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




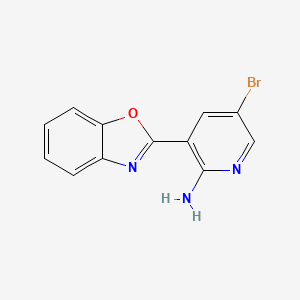
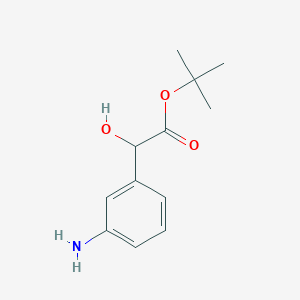
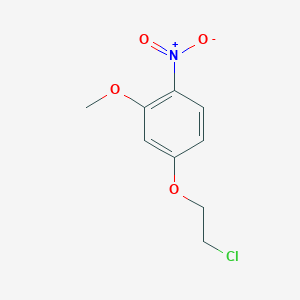
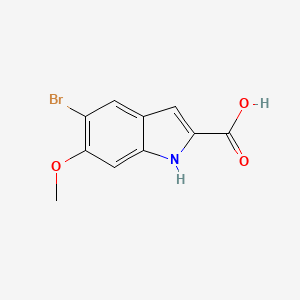

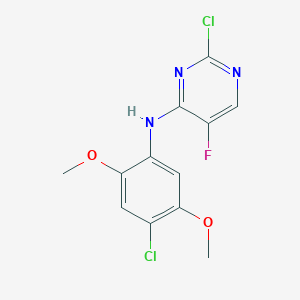
![Rac-2-[1-(3-bromo-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8442454.png)
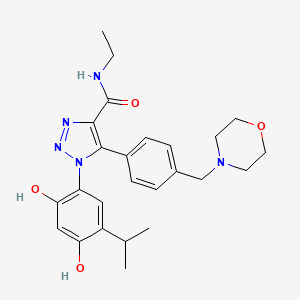
![5-Fluorospiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B8442477.png)
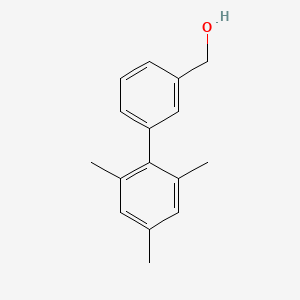
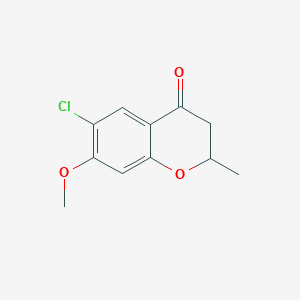
![2-Chloro-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B8442504.png)
